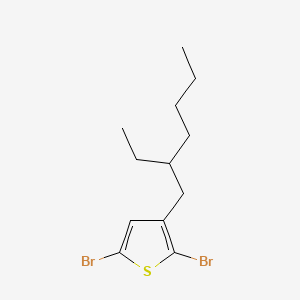

2,5-Dibromo-3-(2-ethylhexyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZDCATNROZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856357 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444177-63-3 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3 2 Ethylhexyl Thiophene Monomer

Precursor Synthesis Pathways to 3-(2-Ethylhexyl)thiophene (B58148)

The primary and most effective method for the synthesis of 3-(2-ethylhexyl)thiophene involves a Grignard cross-coupling reaction. This pathway offers a high degree of control and generally provides good yields of the desired product.

The synthesis commences with the preparation of a Grignard reagent from a suitable haloalkane. Specifically, (2-ethylhexyl)magnesium bromide is formed by reacting 2-ethylhexyl bromide with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). The reaction is initiated with a small crystal of iodine to activate the magnesium surface.

Once the Grignard reagent is prepared, it is then coupled with 3-bromothiophene (B43185) in the presence of a nickel catalyst. A common and effective catalyst for this transformation is [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂). The nickel catalyst facilitates the carbon-carbon bond formation between the thiophene (B33073) ring and the 2-ethylhexyl group. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature to ensure a controlled reaction rate and minimize side products. The final product, 3-(2-ethylhexyl)thiophene, is then isolated and purified, commonly through column chromatography.

| Reactants | Reagents & Catalysts | Solvent | Typical Conditions | Yield |

| 3-Bromothiophene, 2-Ethylhexyl bromide, Magnesium | Ni(dppp)Cl₂, Iodine | Tetrahydrofuran (THF) | 0°C to room temperature, inert atmosphere | Moderate to Good |

Regioselective Bromination Techniques for Thiophene Derivatives

The bromination of 3-substituted thiophenes, such as 3-(2-ethylhexyl)thiophene, is a crucial step that dictates the properties of the resulting monomer and the final polymer. The goal is to achieve selective bromination at the 2- and 5-positions of the thiophene ring, which are the most electronically activated sites for electrophilic substitution. N-Bromosuccinimide (NBS) is the most widely employed brominating agent for this purpose due to its mild nature and high selectivity.

The regioselectivity of the bromination is governed by the electronic and steric effects of the 3-alkyl substituent. The electron-donating nature of the alkyl group activates the thiophene ring towards electrophilic attack, primarily at the adjacent 2- and 5-positions. Computational studies have shown that the reaction proceeds through the formation of a bromonium ion intermediate.

The choice of solvent plays a significant role in the outcome of the reaction. Common solvents include chloroform (B151607), acetic acid, dimethylformamide (DMF), and tetrahydrofuran (THF). The reaction conditions, particularly temperature, are critical for controlling the extent of bromination. For instance, the first bromination at the 2-position is often exothermic, while the subsequent bromination at the 5-position may require slightly elevated temperatures to proceed at a reasonable rate.

Controlled Synthesis of the Dibrominated Monomer

Achieving the desired 2,5-dibromo-3-(2-ethylhexyl)thiophene with high purity and yield requires careful control over the reaction parameters. The stoichiometry of the brominating agent is a key factor; typically, slightly more than two equivalents of NBS are used to ensure complete dibromination.

A common laboratory-scale procedure involves dissolving 3-(2-ethylhexyl)thiophene in a suitable solvent system, such as a mixture of chloroform and acetic acid. rsc.org The solution is then treated with NBS portion-wise at a controlled temperature, often starting at 0°C and allowing the reaction to proceed at room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

For the synthesis of the closely related 2,5-dibromo-3-hexylthiophene, a two-temperature approach has been developed to achieve high purity. This method involves an initial bromination at a lower temperature (e.g., 15°C) to favor the formation of the monobrominated intermediate, followed by an increase in temperature (e.g., 30°C) to drive the reaction to the desired dibrominated product. This controlled temperature profile helps to minimize the formation of under- or over-brominated impurities. newcastle.edu.au

An alternative method for the dibromination of 3-alkylthiophenes involves the use of hydrobromic acid and hydrogen peroxide. This method has been reported for the synthesis of 2,5-dibromo-3-hexylthiophene, yielding a high-purity product. chemicalbook.com

Following the reaction, the crude product is typically washed to remove any remaining acid and unreacted NBS. Purification is then carried out, most commonly by column chromatography over silica (B1680970) gel or by distillation under reduced pressure to obtain the final high-purity this compound monomer.

| Starting Material | Brominating Agent | Solvent | Key Reaction Parameters | Purification Method |

| 3-(2-Ethylhexyl)thiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid or DMF | Stoichiometry of NBS, Temperature control (e.g., 0°C to RT or a two-temperature profile) | Column Chromatography, Distillation |

| 3-Hexylthiophene (B156222) | Hydrobromic Acid/Hydrogen Peroxide | None (neat) | Slow addition of H₂O₂, Temperature control (-5°C to 20°C) | Phase separation and further purification |

Polymerization Strategies for Poly 3 2 Ethylhexyl Thiophene and Its Copolymers

Head-to-Tail Regioregular Polymerization Mechanisms

The arrangement of the 3-(2-ethylhexyl)thiophene (B58148) units in the polymer chain, known as regioregularity, significantly influences the polymer's electronic and optical properties. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.

Grignard Metathesis (GRIM) polymerization is a widely employed method for the synthesis of highly regioregular poly(3-alkylthiophene)s (PATs), including P3EHT. rsc.orgcmu.edu This method typically involves the reaction of the monomer, 2,5-dibromo-3-(2-ethylhexyl)thiophene, with a Grignard reagent such as methylmagnesium bromide to form a magnesium-thiophene intermediate. This intermediate then undergoes polymerization catalyzed by a nickel complex, commonly Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane). nih.govtdl.org

The GRIM polymerization is considered a quasi-"living" chain-growth process. tdl.orgcore.ac.uk This characteristic allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity indices, PDIs). tdl.orgcore.ac.uk The molecular weight of the resulting P3EHT can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. core.ac.uknih.gov

The proposed mechanism involves the formation of a Ni(II) species that remains associated with the growing polymer chain, which is a key feature of a chain-growth mechanism. rsc.orgtdl.org This "living" nature of the GRIM polymerization also enables the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk

A typical GRIM polymerization procedure for P3EHT would involve the slow addition of a Grignard reagent to a solution of this compound in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the nickel catalyst. The reaction is typically carried out under an inert atmosphere to prevent side reactions.

Nickel-catalyzed cross-coupling polycondensations represent a versatile class of reactions for synthesizing conjugated polymers. rsc.org For the polymerization of this compound, this often involves a Kumada catalyst-transfer polycondensation mechanism, which is closely related to the GRIM method. nih.gov In this process, a dihaloaromatic monomer is coupled in the presence of a nickel catalyst. rsc.orgnih.gov

The catalyst, typically a Ni(II) complex with phosphine (B1218219) ligands, facilitates the carbon-carbon bond formation between the thiophene (B33073) units. kaust.edu.sanih.govrsc.org The choice of catalyst and reaction conditions can significantly impact the regioregularity and molecular weight of the resulting polymer. For instance, the use of catalysts like Ni(dppe)Cl2 (dppe = 1,2-bis(diphenylphosphino)ethane) has been shown to yield polymers with a high percentage of HT couplings. rsc.org

The general steps for a nickel-catalyzed cross-coupling polycondensation of this compound involve the formation of an organometallic intermediate from the monomer, which then undergoes a series of oxidative addition, transmetalation, and reductive elimination steps at the nickel center to form the polymer chain.

Deprotonative polycondensation is another strategy to synthesize P3EHT. This method involves the direct C-H bond activation of a 2-bromo-3-(2-ethylhexyl)thiophene (B1527691) monomer, which can be prepared from this compound. The deprotonation is typically achieved using a strong, non-nucleophilic base, such as a magnesium amide like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride). rsc.orgcore.ac.uk

Following deprotonation, a nickel catalyst is added to promote the polycondensation reaction. rsc.orgcore.ac.uk This approach can also lead to the formation of highly regioregular HT-P3EHT. core.ac.uk The mechanism is believed to proceed through a living polymerization pathway, allowing for the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk

An example of this approach involves the deprotonation of 2-bromo-3-(2-ethylhexyl)thiophene with TMPMgCl·LiCl, followed by the addition of a nickel catalyst like [NiCl(o-tol)(dppp)], to initiate the polymerization. core.ac.uk

Controlled Synthesis of Poly(3-(2-ethylhexyl)thiophene) with Defined Molecular Weights and Low Polydispersity

The ability to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity) is crucial for optimizing the performance of P3EHT in electronic devices. As mentioned, the quasi-"living" nature of GRIM polymerization is a key method for achieving this control. core.ac.uknih.gov

By carefully controlling the ratio of the this compound monomer to the nickel initiator, a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio can be established. core.ac.uknih.gov This allows for the predictable synthesis of P3EHT with targeted molecular weights. Gel permeation chromatography (GPC) is commonly used to determine the molecular weight and polydispersity of the synthesized polymers. nih.gov

The table below illustrates the controlled synthesis of poly(3-alkylthiophene)s with varying molecular weights by adjusting the monomer to catalyst ratio, a principle directly applicable to P3EHT.

| Monomer/Catalyst Ratio ([monomer]₀/[Ni]₀) | Calculated Mn (kDa) | GPC Mn (kDa) | PDI |

| 71 | 11.7 | 15.0 | 1.3 |

| 143 | 23.6 | 28.0 | 1.2 |

| 286 | 47.2 | 55.0 | 1.4 |

| 1000 | 165.2 | 70.0 | 1.6 |

Data adapted from studies on poly(3-hexylthiophene) which follows the same polymerization principles. The discrepancy between calculated and GPC measured Mn can be attributed to the different hydrodynamic volume of the polymer compared to the calibration standards used in GPC. nih.gov

Synthesis of Conjugated Block Copolymers Incorporating 3-(2-Ethylhexyl)thiophene Units

The synthesis of block copolymers containing P3EHT segments allows for the combination of the desirable electronic properties of the conjugated block with the physical properties of other polymer blocks, leading to materials with enhanced processability and self-assembly capabilities. cmu.eduescholarship.org

The "living" nature of polymerization methods like GRIM and deprotonative polycondensation is instrumental in the synthesis of well-defined di-block and tri-block copolymers. core.ac.ukcore.ac.uk

Di-block Copolymers: These can be synthesized by the sequential addition of monomers. For example, after the polymerization of this compound is complete, a second monomer can be introduced to the living polymer chains to grow the second block. core.ac.uk This has been demonstrated with the synthesis of poly(3-hexylthiophene)-b-poly(3-dodecylthiophene) and similar principles apply for incorporating a P3EHT block. core.ac.uk

Tri-block Copolymers: ABA tri-block copolymers, where A is a flexible coil-like polymer and B is the rigid P3EHT block, can be synthesized using a bifunctional macroinitiator. cmu.edu For instance, a P3EHT chain with initiator sites at both ends can be used to initiate the polymerization of another monomer, such as methyl methacrylate (B99206) or styrene, to form the A blocks. cmu.edu This results in a thermoplastic elastomer-like material that combines the conductivity of the P3EHT segment with the mechanical flexibility of the coil segments. cmu.edu

The synthesis of these block copolymers opens up possibilities for creating nanostructured materials through microphase separation, which can be beneficial for applications like organic photovoltaics and field-effect transistors. escholarship.org

Advanced Characterization of Poly 3 2 Ethylhexyl Thiophene Structure and Morphology

Spectroscopic Elucidation of Polymer Structure and Regioregularity

Spectroscopic methods are fundamental in confirming the successful polymerization of the monomer and determining the precise arrangement of the repeating units, a property known as regioregularity. High regioregularity, specifically a head-to-tail (HT) arrangement of the alkyl side chains, is crucial for achieving the ordered packing necessary for efficient charge transport.

High-resolution ¹H NMR spectroscopy is the definitive technique for quantifying the regioregularity of poly(3-alkylthiophene)s. In a regioregular head-to-tail (HT) configuration, the proton on the 4-position of the thiophene (B33073) ring exhibits a distinct chemical shift.

For P3HT, a polymer structurally similar to P3EHT, the signal corresponding to the aromatic proton of the HT-coupled thiophene rings is typically observed in the range of 6.98–7.00 ppm. nih.govnih.gov The percentage of regioregularity can be calculated by integrating this peak and comparing it to other signals in the aromatic region that represent different coupling arrangements (head-to-head or tail-to-tail). Studies on various poly(3-alkylthiophene)s synthesized via controlled polymerization methods, such as Grignard Metathesis (GRIM) polymerization, consistently report high regioregularity percentages, often between 98-99%. nih.gov The chemical shift of the thiophene proton in the P3HT block of various copolymers remains nearly identical, providing clear evidence of a consistent regioregular structure. nih.gov

| Technique | Polymer Block | Proton Assignment | Chemical Shift (ppm) | Reference |

| ¹H NMR | Regioregular P3HT | Thiophene (Hc) | ~6.98 | nih.gov |

| ¹H NMR | P(SSe)b(3HT) | Thiophene (Hc) in P3HT block | 6.98 | nih.gov |

| ¹H NMR | P(STe)b(3HT) | Thiophene (Hc) in P3HT block | 6.89 | nih.gov |

| ¹H NMR | P(SeTe)b(3HT) | Thiophene (Hc) in P3HT block | 6.98 | nih.gov |

This interactive table summarizes key ¹H NMR chemical shifts used to confirm the regioregular structure of the P3HT block in various polymers.

Fourier Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint of the polymer, allowing for the identification of characteristic functional groups and vibrational modes associated with its structure. The FTIR spectrum of poly(3-alkylthiophene)s displays several key absorption bands. For P3HT, these bands confirm the presence of the thiophene ring and the alkyl side chains. mdpi.comuobasrah.edu.iq

The disappearance of the intense vibration band around 3100 cm⁻¹, which arises from the α-H stretching of the thiophene moiety in the monomer, is a clear indication of successful polymerization at the 2 and 5 positions. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 2850–2960 | C-H stretching in the ethylhexyl/hexyl group | mdpi.comuobasrah.edu.iq |

| ~1510 | Asymmetrical C=C stretching in the thiophene ring | mdpi.com |

| ~1460 | Symmetrical C=C stretching in the thiophene ring | mdpi.com |

| ~820 | Out-of-plane C-H bending of the thiophene ring | mdpi.com |

| ~723 | CH₂ rocking in the alkyl side chain | mdpi.com |

This interactive table lists the principal FTIR absorption bands and their corresponding vibrational modes for identifying the structure of poly(3-alkylthiophene)s.

Determination of Polymer Molecular Parameters

The molecular weight and its distribution are critical parameters that significantly influence the polymer's solubility, processability, and the final morphological and electronic properties of thin films.

Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. For poly(3-alkylthiophene)s, GPC analysis is typically performed using solvents like tetrahydrofuran (B95107) (THF) or chlorobenzene. nih.govnsf.gov

Controlled polymerization techniques can produce polymers with well-defined molecular weights ranging from approximately 10 to 70 kDa. nih.gov These methods often yield narrow polydispersity indices, typically between 1.3 and 1.5, which signifies a uniform distribution of polymer chain lengths. nih.gov It is important to note that GPC measurements, when calibrated with polystyrene standards, can overestimate the molecular weight of semi-flexible polymers like P3HT. nih.govnsf.gov Studies have shown that the GPC-calculated molecular weight can be 1.2 to 2.3 times higher than the actual value determined by other methods like MALDI-TOF mass spectrometry. nih.gov

| Polymer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Key Finding | Reference |

| P3HT | 15–70 | 1.3–1.5 | GPC systematically overestimates Mw compared to predicted values. | nih.gov |

| P3OT | 12–72 | 1.3–1.5 | Overestimation factor for Mw is lower than for P3HT (~1.2x). | nih.gov |

| P3HT | ~22 | 2.5 | Used for studying thermomechanical behavior. | nih.gov |

| P3HT | 54.8 (Mw) | - | Determined via GPC with light scattering detection. | nsf.gov |

This interactive table presents representative molecular weight and PDI data for poly(3-alkylthiophene)s obtained via GPC analysis.

Microstructural Organization and Nanostructure Formation in Thin Films

The arrangement of polymer chains in the solid state dictates the morphology of thin films. This nanostructure is paramount for device performance, as it governs the pathways for charge transport.

Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize the surface topography of polymer thin films at the nanoscale. AFM studies on P3HT films reveal that the morphology is highly dependent on molecular weight and processing conditions, such as the choice of solvent and annealing treatments. researchgate.netrsc.org

Higher molecular weight P3HT tends to form distinct, well-ordered nanofibrillar structures. researchgate.net These fibrils are crystalline domains where the polymer backbones align, creating efficient pathways for charge carriers to move. The formation of these crystalline nanofibrils is crucial for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). researchgate.netnih.gov The thickness of the film also plays a role, with ultra-thin films (<10 nm) demonstrating different tensile properties and crack formation under strain compared to thicker films. rsc.org AFM imaging can directly visualize these features, providing critical insights into how processing affects the final device-relevant morphology. rsc.org

X-ray Diffraction (XRD) for Crystalline Domains and π-π Stacking

X-ray diffraction (XRD) is a powerful technique for probing the crystalline structure of semi-crystalline polymers like P3EHT. The diffraction pattern provides valuable information about the arrangement of polymer chains, including the spacing between polymer backbones (lamellar spacing) and the distance between stacked aromatic rings (π-π stacking distance).

In poly(3-alkylthiophene)s (P3ATs), the polymer chains typically organize into a layered structure. This arrangement gives rise to a series of (h00) diffraction peaks in the low-angle region of the XRD pattern, which correspond to the lamellar stacking of the polymer backbones separated by the alkyl side chains. researchgate.net The (010) reflection, often found at higher angles, is associated with the π-π stacking distance between adjacent polymer chains.

For the closely related and widely studied poly(3-hexylthiophene) (P3HT), which has a linear hexyl side chain, the primary (100) diffraction peak is typically observed at a 2θ value of approximately 5.4°. uobasrah.edu.iq This corresponds to an interlayer spacing (d-spacing) that reflects the distance between the polymer main chains. The unit cell for P3HT is reported to be monoclinic, with parameters a = 1.60 nm, b = 0.78 nm, and c = 0.78 nm. aps.org The π-π stacking distance in P3HT is approximately 0.39 nm. aps.org

While specific, complete XRD datasets for pure P3EHT are not as commonly reported as for P3HT, the principles of analysis are the same. The introduction of the branched 2-ethylhexyl group is expected to alter these structural parameters due to increased steric hindrance compared to a linear hexyl chain. This generally results in a larger lamellar spacing. Studies on copolymers containing 2-ethylhexyl thiophene units confirm that these materials form semi-crystalline domains. researchgate.net The analysis of block copolymers of P3HT and P3EHT has shown that the P3HT blocks maintain a high degree of crystallinity, stacking with their π-planes and alkyl side chains aligned perpendicular to the substrate. researchgate.net

Table 1: Representative X-ray Diffraction (XRD) Data for Poly(3-alkylthiophene)s Note: This table includes typical values for P3HT for comparative purposes, as specific comprehensive data for P3EHT is less common in literature.

Influence of 2-Ethylhexyl Branched Side Chain on Polymer Aggregation and Crystallinity

The structure of the alkyl side chain in P3ATs plays a crucial role in determining the polymer's solubility, processing characteristics, and, most importantly, its solid-state morphology, including aggregation and crystallinity. The replacement of a linear alkyl chain, such as in P3HT, with a branched 2-ethylhexyl chain in P3EHT has significant consequences.

The primary effect of the branched 2-ethylhexyl group is the introduction of steric hindrance. This bulkier side chain disrupts the close packing of the polymer backbones, which is a prerequisite for crystallization. As a result, P3EHT generally exhibits lower crystallinity compared to its linear counterpart, P3HT. researchgate.netnih.gov This reduced tendency to crystallize can, however, be advantageous in certain applications, such as in bulk heterojunction solar cells, where it can prevent large-scale phase separation upon thermal stress.

The 2-ethylhexyl side chain also influences polymer aggregation in solution. P3ATs are known to form aggregates in poor solvents, which is a precursor to the ordered structures found in thin films. The steric hindrance from the branched chain can affect the kinetics and thermodynamics of this aggregation process. Furthermore, the use of chiral 2-ethylhexyl side chains has been shown to induce chiral ordering in polymer aggregates, which can translate to more ordered microstructures in the solid state compared to polymers with racemic (non-chiral) branched side chains. researchgate.netrsc.org

Table 2: Influence of 2-Ethylhexyl Side Chain on Polymer Properties (Compared to Linear Hexyl Side Chain)

Electronic and Optoelectronic Performance of Poly 3 2 Ethylhexyl Thiophene and Its Derivatives

Electronic Structure and Energy Level Alignment

The arrangement of and interaction between polymer chains in the solid state, which is heavily influenced by the chemical structure of the side chains, dictates the electronic properties of polythiophenes. The branched nature of the 2-ethylhexyl group in P3EHT leads to distinct electronic characteristics compared to polymers with linear alkyl side chains.

Optical Absorption Properties and Band Gaps

The optical absorption spectrum of a conjugated polymer provides insight into its electronic transitions and is used to determine the optical band gap (Eg), a critical parameter for optoelectronic devices. Polythiophenes like P3EHT and P3HT typically exhibit broad absorption in the visible spectrum. rdd.edu.iq The transition from solution to solid-state film generally results in a red-shift (bathochromic shift) in the absorption spectra of thiophene-based polymers, which is attributed to stronger π–π interactions and aggregation in the solid state. acs.orgresearchgate.net

The structure of the alkyl side chain has a discernible effect on the optical band gap. P3EHT, with its branched side chain, tends to have a higher band gap compared to the linear P3HT. acs.org For instance, the optical band gap of P3HT is approximately 1.9 eV to 2.1 eV. mdpi.comuobasrah.edu.iq Copolymers incorporating both hexyl and 2-ethylhexyl side chains show that as long as the 2-ethylhexyl content is 50% or less, the band gap remains similar to that of pure P3HT. acs.org However, the homopolymer P3EHT exhibits a noticeably higher band gap and a lower absorption coefficient. acs.org

| Polymer | Absorption λmax (nm) | Optical Band Gap (Eg) (eV) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | 522, 551, 601 | 1.92 |

| P3HT75-co-EHT25 | 525, 553, 602 | 1.93 |

| P3HT50-co-EHT50 | 525, 554, 603 | 1.93 |

| Poly(3-(2-ethylhexyl)thiophene) (P3EHT) | 495 | 2.14 |

Data sourced from Macromolecules, 2011, 44, 12, 4735–4742. acs.org

Highest Occupied Molecular Orbital (HOMO) Energy Level Modulation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental to the performance of organic electronic devices, as they govern charge injection and the open-circuit voltage (Voc) in solar cells. researchgate.net Side-chain engineering is a key strategy for tuning these energy levels. rsc.org

While the HOMO levels of P3HT, P3EHT, and their copolymers are virtually identical in solution, a significant trend emerges in the solid state. acs.org In thin films, an increase in the proportion of branched 2-ethylhexyl side chains leads to a marked and correlated decrease (a deeper value, further from the vacuum level) in the HOMO energy level. acs.org For example, the HOMO level of P3HT is around -4.9 eV, whereas for P3EHT it is deeper, at -5.13 eV. acs.org This modulation is directly reflected in the performance of polymer-fullerene solar cells, where a deeper donor HOMO level, relative to the acceptor's LUMO, typically results in a higher Voc. acs.org

| Polymer | HOMO (Solution) (eV) | HOMO (Thin Film) (eV) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | -4.91 | -4.90 |

| P3HT75-co-EHT25 | -4.92 | -5.02 |

| P3HT50-co-EHT50 | -4.91 | -5.07 |

| Poly(3-(2-ethylhexyl)thiophene) (P3EHT) | -4.92 | -5.13 |

Data sourced from Macromolecules, 2011, 44, 12, 4735–4742. acs.org

Charge Transport Characteristics

Efficient charge transport is paramount for high-performance organic field-effect transistors (OFETs) and solar cells. This property is intrinsically linked to the molecular packing and crystallinity of the polymer film, which in turn is heavily influenced by the side-chain architecture.

Enhancement of Charge Carrier Mobility

Charge carrier mobility in conjugated polymers is a measure of how quickly charges (holes or electrons) can move through the material under an electric field. High mobility is associated with well-ordered, crystalline domains where polymer backbones are closely packed, facilitating efficient π-π stacking and intermolecular charge hopping. ntu.edu.tw Methods to enhance mobility often focus on improving this structural order. figshare.comnih.gov For polythiophenes, factors like high regioregularity, increased molecular weight, and post-deposition annealing can significantly boost charge mobility by promoting the formation of ordered lamellar structures. ntu.edu.twucla.edu However, the introduction of bulky side chains can counteract these effects. While P3HT is known for its relatively high hole mobility, often reaching values of 10-2 to 10-1 cm2 V-1 s-1, polymers with branched side chains typically exhibit lower mobilities. ntu.edu.twresearchgate.net

Correlation Between Side Chain Branching and Charge Transport Efficiency

A direct correlation exists between the branching of the alkyl side chain and the efficiency of charge transport. The linear chains of P3HT allow the polymer backbones to pack closely in a planar, edge-on orientation relative to the substrate, which is highly favorable for in-plane charge transport in OFETs. researchgate.net

| Polymer | Typical Hole Mobility (cm2 V-1 s-1) |

|---|---|

| Poly(3-hexylthiophene) (P3HT) | 10-4 - 10-2 |

| Poly(3-(2-ethylhexyl)thiophene) (P3EHT) | ~10-5 |

Data sourced from multiple studies, including references ntu.edu.twresearchgate.net.

Photophysical Properties of Thiophene (B33073) Polymers and Copolymers

The photophysical properties of polymers derived from 2,5-Dibromo-3-(2-ethylhexyl)thiophene are governed by the behavior of electronically excited states. Upon absorption of a photon, the polymer is promoted to an excited state (an exciton), which can then decay through various pathways, including fluorescence (light emission) or non-radiative processes. The nature of the side chain influences these processes by affecting the polymer's conformation and intermolecular interactions. acs.orgresearchgate.net

In solution, polythiophene chains are typically in a more disordered state. However, in the solid state, interactions between chains become significant. The 2-ethylhexyl side chain, due to its bulkiness, can twist the thiophene backbone, which may lead to a blue-shift in absorption compared to linear analogues. acs.org Conversely, where aggregation does occur, strong π–π interactions are evident, leading to changes in both absorption and fluorescence spectra. acs.orgresearchgate.net The extent of these spectral shifts and changes in fluorescence quantum yield depends heavily on the degree of structural order that can be achieved in the solid state, which is directly modulated by the side chain's structure. acs.orgmdpi.com For instance, the addition of thiophene rings to 3-(2-ethylhexyl)thiophene (B58148) was found to red-shift the absorption wavelength but did not cause a characteristic change in photoemission. mitwpu.edu.in

Photoemission Behavior

The photoemission characteristics of poly(3-(2-ethylhexyl)thiophene) and its derivatives are crucial for understanding their performance in electronic and optoelectronic devices. Photoelectron spectroscopy (PES) is a key technique used to probe the electronic structure of these materials, providing insights into their ionization potential, highest occupied molecular orbital (HOMO) levels, and the polymer's behavior at interfaces with other materials.

While detailed photoemission spectra specifically for homopolymers of 3-(2-ethylhexyl)thiophene are not extensively documented in publicly available research, studies on closely related poly(3-alkylthiophene)s (PATs), particularly poly(3-hexylthiophene) (P3HT), offer significant insights. The electronic properties of PATs are heavily influenced by the length and branching of the alkyl side chains, which affect the polymer's morphology, crystallinity, and ultimately its electronic structure.

One study directly investigating poly[3-(2-ethylhexyl)thiophene] and its terthiophene derivative found that while the addition of thiophene rings resulted in a red-shift in the absorption wavelength, there was no characteristic change in the photoemission behavior of the terpolymer. usf.edu This suggests that the fundamental photoemissive properties of the poly(3-(2-ethylhexyl)thiophene) backbone are retained in its derivatives.

Research on copolymers of 3-hexylthiophene (B156222) and 3-(2-ethylhexyl)thiophene has shown that the incorporation of the branched 2-ethylhexyl side chain leads to a decrease in the HOMO levels in the solid state. nih.gov This is a critical factor in determining the open-circuit voltage of photovoltaic devices. The branched side chain can disrupt the intermolecular packing and crystallinity compared to the linear hexyl chain of P3HT, which in turn influences the electronic properties.

For context, photoemission studies on P3HT reveal important details about its electronic structure. The HOMO level of P3HT is a key parameter in determining the efficiency of hole injection and extraction in organic electronic devices.

Table 1: Representative Photoemission Data for Poly(3-hexylthiophene) (P3HT) as a Reference

| Parameter | Value (eV) | Measurement Technique | Reference |

| HOMO Level | -4.7 to -5.0 | Photoelectron Spectroscopy in Air (PESA) | N/A |

| Ionization Potential | 5.2 | Ultraviolet Photoelectron Spectroscopy (UPS) | N/A |

| Work Function | 4.2 | Kelvin Probe | N/A |

Note: This data is for P3HT and serves as a comparative reference for understanding the expected photoemission behavior of poly(3-(2-ethylhexyl)thiophene).

The branched nature of the 2-ethylhexyl side chain in poly(3-(2-ethylhexyl)thiophene) is expected to introduce more conformational disorder compared to the linear side chain of P3HT. This can lead to a slight increase in the bandgap and a lowering of the HOMO level, as observed in copolymer studies. nih.gov These modifications to the electronic structure are directly observable through photoemission spectroscopy and have significant implications for device performance.

Aggregation-Induced Spectroscopic Shifts

The aggregation of conjugated polymers like poly(3-(2-ethylhexyl)thiophene) in solution and in thin films leads to significant changes in their absorption and emission spectra, a phenomenon known as aggregation-induced spectroscopic shifts. These shifts are a direct consequence of intermolecular interactions between polymer chains, which are strongly influenced by factors such as solvent quality, temperature, and the chemical structure of the polymer, including its side chains.

In dilute solutions of "good" solvents, poly(3-alkylthiophene)s typically exist as coiled, individual chains, exhibiting a characteristic absorption spectrum. However, upon the addition of a "poor" solvent or upon casting a thin film, the polymer chains aggregate. This aggregation promotes a more planar conformation of the thiophene backbone, leading to an extended π-conjugation length. As a result, a bathochromic (red) shift is observed in the UV-visible absorption spectrum.

For poly(3-(2-ethylhexyl)thiophene), the branched side chain influences the aggregation behavior. While it can hinder the close packing of polymer backbones compared to linear side chains, ordered structures can still be achieved depending on the processing conditions, such as the choice of solvent. researchgate.net The formation of these ordered aggregates is crucial for efficient charge transport in electronic devices.

The photoluminescence (PL) spectra of poly(3-alkylthiophene)s are also highly sensitive to aggregation. In the aggregated state, interchain interactions can lead to the formation of H-aggregates, which are characterized by a blue-shift and quenching of the emission, or J-aggregates, which exhibit a red-shifted emission. For most poly(3-alkylthiophene)s, the formation of ordered aggregates in thin films leads to a structured absorption spectrum with a prominent red-shifted peak and a corresponding quenching of the photoluminescence. This PL quenching is a result of efficient non-radiative decay pathways in the aggregated state.

Studies on the closely related P3HT provide a detailed picture of these spectroscopic shifts. The transition from a solution to an aggregated film results in a noticeable red-shift in the absorption maximum and the appearance of vibronic features.

Table 2: Aggregation-Induced Spectroscopic Shifts in Poly(3-hexylthiophene) (P3HT) as a Reference

| State | Absorption λmax (nm) | Emission λmax (nm) | Key Observations |

| Chloroform (B151607) Solution | ~450 | ~580 | Represents relatively isolated polymer chains. |

| Thin Film (aggregated) | ~520, 550, 605 (vibronic peaks) | ~650, 720 | Red-shifted absorption with clear vibronic structure, indicating ordered aggregates. Emission is also red-shifted and often quenched. |

Note: This data is for P3HT and is presented as a comparative reference to illustrate the principles of aggregation-induced shifts in polythiophenes.

For poly(3-(2-ethylhexyl)thiophene), the bulkier 2-ethylhexyl side chain can influence the degree of this red-shift and the extent of PL quenching. The steric hindrance from the branched side chain might lead to a less ordered packing compared to P3HT, which could result in a smaller bathochromic shift and potentially higher photoluminescence quantum yield in the solid state. However, as noted, the formation of ordered structures is still possible and is highly dependent on the processing conditions. researchgate.net The ability to control the aggregation and the resulting spectroscopic properties is therefore a key aspect in optimizing the performance of devices based on poly(3-(2-ethylhexyl)thiophene) and its derivatives.

Computational and Theoretical Investigations of Poly 3 2 Ethylhexyl Thiophene Systems

Molecular Dynamics (MD) Simulations for Conformational and Interfacial Studies

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of polymer chains, providing valuable information on their conformation, packing, and interactions with other molecules and interfaces.

MD simulations have been instrumental in understanding the influence of molecular weight and temperature on the conformational properties and packing of poly(3-alkylthiophene)s. For amorphous poly(3-hexylthiophene) (P3HT), MD studies have shown that chain length and temperature significantly affect the density and conformational properties. ethz.ch As the chain length increases, the density and persistence length of amorphous P3HT approach limiting values. ethz.ch This is attributed to the reduction of excess free volume at the chain ends in longer polymer chains. ethz.ch

The conformation of P3HT chains is also temperature-dependent. At lower temperatures, the polymer chains tend to adopt more planar conformations, which enhances the effective conjugation length. ethz.ch The packing of these polymers is crucial for their application in electronic devices, as it directly influences charge transport. Studies have revealed that the molecular morphology and dynamics in the solid state are key determinants of macroscopic charge transport properties. rsc.org The choice of force fields in MD simulations is critical for accurately predicting these properties, with atomic partial charges and torsion potentials along the polymer backbone and side chains having the greatest impact on the simulated structure and dynamics. rsc.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Limiting Density | 0.788 ± 0.003 g/cm³ | T = 700 K, P = 1 atm | ethz.ch |

| Limiting Persistence Length | 21 ± 0.4 Å | T = 700 K, P = 1 atm | ethz.ch |

The interaction of conductive polymers with biological membranes is a burgeoning area of research with potential applications in biosensors and neural interfacing. MD simulations have been employed to investigate the insertion of poly(3-(2-ethylhexyl)thiophene) (referred to as EHPT) and poly(3-hexylthiophene) (HPT) into phospholipid bilayers. harvard.edu

These simulations have revealed that the branched side chain of EHPT plays a crucial role in its ability to interact with and penetrate a lipid bilayer. harvard.edu Steered molecular dynamics and umbrella sampling techniques have been used to calculate the free-energy change upon insertion. The results indicate that while both EHPT and HPT can enter the bilayer, only EHPT is able to traverse the center of the membrane to form an electrical bridge. harvard.edu HPT, with its straight side chain, tends to penetrate the head groups of the lipids but is unable to enter the hydrophobic alkyl tail region of the bilayer. harvard.edu

This differential behavior is attributed to the greater solubility of the branched-side-chain polymer in the saturated hydrocarbon environment of the lipid bilayer's core. harvard.edu The force required for the initial entry of HPT into the bilayer is significantly higher than that for EHPT, further supporting the more favorable insertion of the latter. harvard.edu These findings underscore the importance of side-chain architecture in designing conductive polymers for bioelectronic applications that require intimate contact with cell membranes.

| Polymer | Side Chain | Bilayer Interaction | Reference |

|---|---|---|---|

| Poly(3-(2-ethylhexyl)thiophene) (EHPT) | Branched | Can cross the center of the membrane | harvard.edu |

| Poly(3-hexylthiophene) (HPT) | Straight | Penetrates head groups but not the alkyl tail phase | harvard.edu |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density functional theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. It has been widely applied to conjugated polymers to predict their geometry, electronic band gaps, and the influence of their chemical structure on their properties.

DFT calculations have been successfully used to predict the optimized structures and electronic properties of polythiophenes. For poly(3,4-ethylenedioxythiophene) (PEDOT), a related conductive polymer, DFT studies have shown that as the polymer chain length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. researchgate.net This trend is also observed in polythiophenes and is a hallmark of increasing conjugation length.

The choice of the functional and basis set in DFT calculations is crucial for obtaining results that are in good agreement with experimental data. For instance, the B3LYP functional with the 6-31G(d) basis set has been shown to provide reliable predictions for the HOMO, LUMO, and band gap of PTB7, a polymer containing thieno[3,4-b]thiophene (B1596311) units. Periodic boundary condition (PBC) methods in DFT are particularly useful for modeling the electronic structure of infinite polymer chains, providing results that compare favorably with experimental values.

The nature of the alkyl side chains in poly(3-alkylthiophene)s has a profound impact on their molecular conformation and, consequently, their solid-state packing and electronic properties. DFT calculations can elucidate how different side chains influence the planarity of the polymer backbone and the intermolecular interactions.

While direct DFT studies specifically on the 2-ethylhexyl side chain's effect on conformation are not abundant, the general principles are well-understood from studies on various alkyl side chains. The steric hindrance introduced by the side chains can affect the torsion angle between adjacent thiophene (B33073) rings, which in turn influences the degree of π-conjugation along the backbone. For instance, replacing hexyl chains with methyl groups in some calculations is a common simplification to reduce computational cost, with the assumption that the primary electronic effects are governed by the backbone. However, for properties like solubility and solid-state packing, the side chains are of paramount importance. The branched nature of the 2-ethylhexyl group, as seen in the MD simulations of membrane insertion, can lead to different intermolecular packing arrangements compared to linear alkyl chains, which can be further investigated using DFT to understand the energetic landscape of different crystalline polymorphs.

Advanced Applications of Poly 3 2 Ethylhexyl Thiophene and Its Blends

Organic Field-Effect Transistors (OFETs)

P3EHT is extensively used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.govnih.gov These devices are foundational for next-generation flexible and low-cost electronics.

The performance of P3EHT-based OFETs is highly dependent on the morphology and structure of the active layer. researchgate.net Optimization strategies focus on controlling the crystallinity and molecular ordering of the polymer chains. The thickness of the P3EHT layer is a critical parameter; variations in thickness influence the ordering and size of crystalline domains, which in turn affects charge transport. researchgate.netrdd.edu.iq For instance, studies have shown that optimizing the P3HT layer thickness can lead to significant improvements in field-effect mobility. rdd.edu.iq

Another optimization technique involves the use of interfacial layers. The introduction of a virgin Graphene Oxide (GO) monolayer on the surface of the SiO2 dielectric and Au electrodes has been shown to noticeably improve device performance. mdpi.com This enhancement is attributed to a decrease in the contact resistance of the GO-covered electrodes and a more favorable morphology of the P3HT layer, where larger, interconnected polymer grains are formed. mdpi.com Blending P3EHT with other materials, such as ZnO nanorods, can also enhance carrier mobility by improving the polymer's crystallinity and the orientation of its chains. researchgate.net

The performance of OFETs is quantified by several key metrics, including field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For P3EHT-based devices, mobility values can be significantly influenced by the active layer's preparation conditions. rdd.edu.iq Optimized devices have demonstrated mobilities in the range of 10⁻³ cm²/Vs and Ion/Ioff ratios of approximately 786. rdd.edu.iq

A common device structure is the Bottom Gate Bottom Contact (BGBC) architecture. mdpi.com In this configuration, the source and drain electrodes are patterned on the substrate, followed by the deposition of the gate dielectric and finally the organic semiconductor layer. mdpi.com This architecture is compatible with various fabrication techniques, including photolithography and solution-based methods like spin-coating. rdd.edu.iqmdpi.com

Table 1: Performance Metrics of P3EHT-Based OFETs Data compiled from various device configurations and optimization techniques.

| Parameter | Reported Value | Conditions / Notes | Source |

| Field-Effect Mobility (μ) | 9.51 × 10⁻³ cm²/Vs | Flexible OTFT with PMMA dielectric | researchgate.net |

| Field-Effect Mobility (μ) | 5.86 × 10⁻³ cm²/Vs | TG-BC structure with PVA dielectric | rdd.edu.iq |

| On/Off Ratio (Ion/Ioff) | 786 | Optimized active layer thickness (2500 rpm) | rdd.edu.iq |

| Threshold Voltage (Vth) | -22 V | TG-BC structure with PVA dielectric | rdd.edu.iq |

Organic Photovoltaic (OPV) Devices and Solar Cells

P3EHT is a benchmark donor material in organic photovoltaics, particularly in the development of bulk heterojunction (BHJ) solar cells. bohrium.com Its ability to absorb light in the visible spectrum and efficiently transport holes makes it an ideal component in these devices. mdpi.com

In a BHJ solar cell, P3EHT is blended with an electron-acceptor material, most commonly a fullerene derivative like bohrium.combohrium.com-phenyl-C61-butyric acid methyl ester (PCBM) or, more recently, non-fullerene acceptors. mdpi.commdpi.com This blend forms the photoactive layer where the fundamental processes of solar energy conversion occur. mdpi.com When the active layer absorbs photons, excitons (bound electron-hole pairs) are generated within the P3EHT donor domains. mdpi.com For charge separation to occur, these excitons must diffuse to the interface between the donor (P3EHT) and acceptor (e.g., PCBM) materials. mdpi.com At this interface, the electron is transferred to the acceptor material while the hole remains in the P3EHT, thus enabling the generation of free charge carriers that can be extracted at the electrodes to produce a photocurrent. mdpi.commdpi.com The morphology of this donor-acceptor blend is crucial for efficient exciton (B1674681) dissociation and charge transport. mdpi.com

The power conversion efficiency (PCE) and open-circuit voltage (Voc) of P3EHT-based solar cells are critically dependent on fabrication parameters. bohrium.comnih.gov Thermal annealing of the active layer after deposition is a widely used technique to optimize device performance. mdpi.com Annealing improves the morphology of the P3HT:PCBM blend by promoting the self-organization of P3HT into more crystalline domains, which enhances charge mobility and light absorption. mdpi.com Studies have shown that annealing at temperatures around 160 °C can yield optimal results, leading to PCEs of up to 4.65%. bohrium.commdpi.com

Table 2: Performance of Optimized P3EHT:PCBM Solar Cells Illustrative data from optimized device fabrication protocols.

| Parameter | Optimized Value | Optimization Method | Source |

| Power Conversion Efficiency (PCE) | 4.65% | Annealing at 160°C, 3000 rpm spin coating | bohrium.com |

| Power Conversion Efficiency (PCE) | 4.5% | Optimization of anode, active layer, and additives | researchgate.net |

| Open-Circuit Voltage (Voc) | 660 mV | Annealing at 160°C | bohrium.com |

| Short-Circuit Current (Jsc) | 12.01 mA/cm² | Annealing at 160°C | bohrium.com |

| Fill Factor (FF) | 59% | Annealing at 160°C | bohrium.com |

Degradation Mechanisms and Stability Considerations for Poly 3 2 Ethylhexyl Thiophene Materials

Photodegradation Pathways in Conjugated Polymers

The degradation of conjugated polymers like Poly(3-(2-ethylhexyl)thiophene) initiated by light is known as photodegradation. This process begins when the polymer absorbs photons, leading to the formation of excited electronic states. nih.gov From these excited states, several degradation pathways can be initiated, broadly categorized into two primary mechanisms: the singlet oxygen mechanism and the radical chain mechanism. youtube.com

In the singlet oxygen mechanism , the excited polymer molecule (in its triplet state) transfers energy to molecular oxygen (in its ground triplet state), generating highly reactive singlet oxygen (¹O₂). acs.orgresearchgate.net This singlet oxygen can then attack the electron-rich thiophene (B33073) rings, often through a Diels-Alder-type cycloaddition reaction. This reaction disrupts the π-conjugated system of the polymer backbone, leading to a loss of absorption in the visible spectrum, a phenomenon known as photobleaching. cdnsciencepub.comresearchgate.net

The radical mechanism involves the formation of free radicals on the polymer structure. youtube.com Upon absorbing UV or visible light, particularly higher-energy UV photons, covalent bonds within the polymer can break, creating free radicals. nih.govuni-tuebingen.deacs.org These radicals are highly reactive and can initiate a chain reaction in the presence of oxygen, leading to extensive degradation. mtak.hu For poly(3-alkylthiophenes), this process can involve the homolytic cleavage of the C-S bond or, more commonly, the abstraction of a hydrogen atom from the alkyl side chain. cdnsciencepub.comuni-tuebingen.de The resulting polymer radicals react with molecular oxygen, propagating a cycle of oxidative damage. wikipedia.org Films of poly(3-alkylthiophenes) can undergo simultaneous cross-linking and chain scission when irradiated in air. cdnsciencepub.com

| Degradation Pathway | Initiating Species | Key Reactive Intermediate | Primary Effect on Polymer |

|---|---|---|---|

| Singlet Oxygen Mechanism | Excited Polymer (Triplet State) + O₂ | Singlet Oxygen (¹O₂) | Attack on thiophene ring, loss of π-conjugation (photobleaching) |

| Radical Chain Mechanism | UV/Visible Light | Polymer Radicals (e.g., Alkyl, Peroxy) | Chain scission, cross-linking, formation of oxidative products |

Photo-oxidation Processes and Environmental Stability

Photo-oxidation, the degradation of a polymer due to the combined action of light and oxygen, is a primary factor limiting the lifetime of Poly(3-(2-ethylhexyl)thiophene)-based devices. researchgate.netwikipedia.org The process is autocatalytic, meaning the reaction products can themselves promote further degradation. mtak.hu

Theoretical and experimental studies on the closely related poly(3-hexylthiophene) (P3HT) provide significant insight into these processes. The photo-oxidation is believed to be primarily a radical-based process in solid-state films. uni-tuebingen.deacs.org The reaction is often initiated by the formation of a radical on the α-carbon of the alkyl side chain (the carbon atom attached directly to the thiophene ring). rsc.org This radical quickly reacts with atmospheric oxygen to form a peroxyl radical (ROO•). rsc.org This peroxyl radical can then abstract a hydrogen atom from a neighboring polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, thus propagating the chain reaction. wikipedia.org

These hydroperoxides are unstable and can decompose, particularly under the influence of heat or light, into highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which further accelerate the degradation. researchgate.netmtak.hu These reactive species can attack the polymer backbone, leading to the oxidation of the sulfur atom in the thiophene ring and ultimately causing irreversible chain scission. researchgate.netacs.org This disruption of the conjugated backbone is a key factor in the deterioration of the material's charge-transport properties. acs.org The formation of carbonyl groups as oxidation products is a common indicator of this degradation pathway. researchgate.net

The stability of the polymer is significantly influenced by various environmental factors:

Light Spectrum: The degradation process is strongly dependent on the wavelength of the incident light, with higher-energy UV light being significantly more damaging than visible light. uni-tuebingen.deacs.org

Oxygen Concentration: The presence of oxygen is essential for photo-oxidation. Degradation is significantly suppressed in an inert atmosphere. rsc.org However, studies have shown that the degradation process is not limited by oxygen diffusion into the polymer film under typical ambient conditions. uni-tuebingen.deacs.org

Humidity: The presence of moisture has been shown to strongly accelerate the photodegradation process, even though water itself does not directly decompose the polymer. uni-tuebingen.deacs.org

| Environmental Factor | Effect on Photo-oxidation Rate | Underlying Reason |

|---|---|---|

| Light Intensity | Increases | Higher photon flux leads to more excited states and radical formation. |

| Light Wavelength | Increases with decreasing wavelength (UV > Visible) | Higher energy photons are more effective at breaking chemical bonds. uni-tuebingen.deacs.org |

| Oxygen | Essential for the process | Reacts with polymer radicals to form peroxy radicals, propagating the oxidative chain reaction. rsc.orgwikipedia.org |

| Humidity | Accelerates degradation | The exact mechanism is complex, but water can facilitate the decomposition of intermediates like hydroperoxides. uni-tuebingen.deacs.org |

Structural Factors Influencing Polymer Stability (e.g., Side Chain Effects, Crystallinity)

The intrinsic stability of Poly(3-(2-ethylhexyl)thiophene) is not only dependent on external environmental factors but is also profoundly influenced by its molecular structure and solid-state morphology.

Side Chain Effects: The alkyl side chains, while crucial for solubility, are also a primary site for the initiation of photo-oxidation. rsc.orgacs.org The 2-ethylhexyl group is a branched side chain, which can influence stability compared to linear chains like in P3HT. The presence of a tertiary carbon atom at the branch point could potentially be more susceptible to hydrogen abstraction and radical formation. Studies on various polythiophenes have shown that modifying the side chain structure, for instance by removing the hydrogen atoms at the α-position, can alter the degradation mechanism and improve stability. researchgate.net

Crystallinity and Regioregularity: The arrangement of polymer chains in the solid state plays a critical role in stability. Higher regioregularity—a consistent head-to-tail coupling of the monomer units—allows the polymer chains to pack more efficiently into ordered, crystalline lamellar structures. mdpi.com This increased crystallinity and ordered packing can enhance stability in several ways:

It can limit the diffusion of oxygen and moisture into the bulk of the film, thereby slowing the photo-oxidation process. manchester.ac.uk

The well-ordered π-π stacking in crystalline domains provides efficient pathways for charge delocalization, which can help dissipate energy that might otherwise lead to bond cleavage.

Studies have demonstrated that changing the polymer structure from regioregular to regiorandom significantly accelerates photodegradation, which is likely due to the higher triplet yield and less ordered morphology of the regiorandom polymer. uni-tuebingen.deacs.org Similarly, factors that influence the degree of crystallinity, such as the polymer's molecular weight, can also impact stability. acs.org Higher molecular weight P3HT has been associated with improved thermal stability and different crystalline orientations compared to lower molecular weight versions. acs.org Therefore, controlling the synthesis to achieve high regioregularity and optimal molecular weight is a key strategy for producing more stable Poly(3-(2-ethylhexyl)thiophene) materials.

Future Perspectives and Research Frontiers

Development of Novel Monomer Derivatives and Polymer Architectures

Future research is heavily focused on the chemical modification of the 3-alkylthiophene backbone to fine-tune the electronic and physical properties of the resulting polymers. One promising avenue is the synthesis of novel monomer derivatives. For instance, the introduction of fluorine atoms into the thiophene (B33073) ring, creating fluorinated analogues of poly(3-(2-ethylhexyl)thiophene) (F-P3EHT), has been shown to alter polymer aggregation and crystallinity. nih.gov Despite reducing long-range order, this modification can lead to improved electrical performance in thin-film transistors. nih.gov Further exploration into different functional groups and side-chain engineering is anticipated to yield polymers with tailored characteristics. For example, introducing alkylthio side chains has been shown to enhance molecular aggregation and packing, which can positively impact charge transport in organic field-effect transistors (OFETs). ntu.edu.tw

Another critical area of development is the creation of advanced polymer architectures, such as block copolymers. By combining a regioregular block of a poly(3-alkylthiophene) with a regiorandom block or a different type of polymer block (e.g., polystyrene or poly(butyl acrylate)), researchers can create materials with both high charge carrier mobility and improved mechanical robustness. researchgate.netacs.org For example, block copolymers like P3HT-b-PBA have demonstrated superior performance and stability in organic electrochemical transistors (OECTs) compared to the P3HT homopolymer. acs.org These sophisticated architectures open up possibilities for developing intrinsically stretchable and highly stable electronic devices. The living, chain-growth nature of certain polymerization methods for P3ATs enables the precise synthesis of these complex structures. acs.org

Future work will likely involve the synthesis of monomers with new functional groups to create polymers for a wider range of applications, including the development of novel thiahelicenes for chiroptical materials and functionalized thiophene carboxamides for biomedical applications. mdpi.commdpi.com

Rational Design of Polymer-Based Devices for Enhanced Performance

The performance of polymer-based electronic devices is intrinsically linked to the morphology of the active layer. Consequently, a significant research frontier is the rational design of devices through the precise control of polymer film microstructure. The choice of solvent, solution concentration, and processing conditions are critical factors that determine the final physical properties and morphology of the polymer thin film. researchgate.net For polymers derived from 2,5-Dibromo-3-(2-ethylhexyl)thiophene, such as P3EHT, controlling the structure of the film is key to unlocking their electronic functionality. For instance, ordered P3EHT films can be achieved using specific solvents like tetrahydrofuran (B95107), which enables successful electrochemical functionalization. researchgate.net

Strategies to optimize the donor-acceptor morphology in bulk heterojunction solar cells are also a primary focus. Techniques such as solvent engineering and the use of additives can significantly enhance device performance. rsc.org In the context of OECTs, which are crucial for bioelectronics, the design of the polymer's molecular structure directly impacts device stability and performance in aqueous environments. Hydrophobic block copolymers have been shown to confer interfacial stabilization, leading to enhanced capacitance and operational stability. acs.org

Future advancements will likely stem from a deeper understanding of the process-structure-property relationships that govern the microstructural evolution of these polymers. researchgate.net This knowledge will enable the fabrication of devices with optimized charge transport and improved stability for applications ranging from OFETs to organic photovoltaics and sensors. nih.govacs.org

Advanced Computational Modeling for Materials Discovery and Optimization

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials, and polymers derived from this compound are no exception. Molecular dynamics (MD) simulations, in particular, offer profound insights into the structure, dynamics, and thermal behavior of poly(3-alkylthiophene)s (P3ATs). acs.org These simulations help to elucidate the complex interplay between molecular structure and material properties. For instance, modeling has been used to explore the polymorphism of P3HT, revealing details about the different crystalline forms and their relative stabilities. acs.org

Researchers are developing and refining force fields specifically adapted for P3ATs to improve the accuracy of these simulations. acs.orgresearchgate.net These improved force fields enable more reliable predictions of material properties such as mass density, melting temperature, and glass transition temperature. researchgate.net Coarse-grained modeling is another powerful technique that allows for the simulation of larger systems over longer timescales, providing valuable information on the thermomechanical properties of these organic semiconductors and their blends. ucsd.edu

Quantum chemical calculations are also being employed to investigate charge-transfer parameters in crystalline P3ATs. acs.org These calculations, often performed on configurations obtained from MD simulations, help to understand how factors like temperature and side-chain conformation affect charge transport along and between polymer chains. acs.org The synergy between computational modeling and experimental work is expected to guide the synthesis of new materials with enhanced electronic properties and provide a more accurate understanding of charge transport in these systems. acs.org

| Modeling Technique | Key Insights for Poly(3-alkylthiophene)s | Future Directions |

|---|---|---|

| Molecular Dynamics (MD) | Understanding of crystalline polymorphs (form I vs. form II), phase transitions, and the influence of side-chain disorder on polymer structure. acs.org | Development of more accurate, material-specific force fields to better predict thermal and mechanical properties. researchgate.net |

| Coarse-Grained (CG) Modeling | Prediction of thermomechanical properties like tensile modulus and glass transition temperature, and the effect of additives on these properties. ucsd.edu | Improving the transferability of CG models to a wider range of P3ATs with different side chains and more complex architectures. ucsd.edu |

| Quantum Mechanics (QM) / Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculation of charge-transfer integrals, reorganization energies, and understanding the impact of molecular conformation on electronic coupling. researchgate.netacs.org | Integration with larger-scale models to develop more accurate phenomenological models for charge transport in devices. acs.org |

Exploration of New Functionalities and Interdisciplinary Applications

While polymers derived from this compound have been extensively studied for conventional organic electronics, a significant area of future growth lies in the exploration of new functionalities and their application in interdisciplinary fields. Bioelectronics is a particularly promising area, where the unique properties of semiconducting polymers like P3HT and its derivatives are being leveraged for applications in biosensing, tissue engineering, and optoceutics. rsc.orgnih.gov The biocompatibility and chemical tunability of these materials make them ideal for interfacing with biological systems. rsc.org OECTs, for example, are being developed as highly sensitive biosensors. nih.gov

Another emerging application is in the field of thermoelectrics. Doped polythiophene-based semiconductors are being investigated for their potential to convert waste heat into electricity. ntu.edu.tw Research in this area focuses on understanding the relationship between the polymer's structural properties, thin-film morphology, and thermoelectric performance. ntu.edu.tw Furthermore, the versatility of these polymers is being explored in areas such as gas separation membranes and as catalysts. researchgate.netldorganisation.com

The future will likely see the development of P3AT-based materials for even more diverse applications, driven by the synthesis of new derivatives with tailored properties. rsc.org The ability to functionalize these polymers opens up a vast design space for creating smart materials for advanced applications in medicine, energy, and environmental science. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-3-(2-ethylhexyl)thiophene, and how can purity be ensured?

The compound is synthesized via bromination of 3-(2-ethylhexyl)thiophene using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under ambient conditions for 4 hours . Post-reaction, the mixture is quenched with water, extracted with diethyl ether, and washed sequentially with sodium thiosulfate (to remove excess bromine), potassium hydroxide (to neutralize acidic byproducts), and brine. Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy , with characteristic signals at δ 2.5–3.0 ppm (ethylhexyl chain) and δ 6.8–7.0 ppm (thiophene protons) .

Q. How is this compound characterized structurally and chemically?

- Spectroscopic Analysis : - and -NMR identify substituent positions and confirm regioselective bromination .

- Chromatographic Methods : Size-exclusion chromatography (SEC) with THF as the eluent determines molecular weight distribution (e.g., for high-purity batches) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 404.987 (CHBrS) .

Q. What solvents and conditions are optimal for storing this compound?

The compound should be stored in dark, inert atmospheres (e.g., argon) at 2–8°C to prevent debromination or oxidation. Avoid exposure to moisture, as hydrolysis can degrade the ethylhexyl side chain .

Advanced Research Questions

Q. How do polymerization initiators like Ni(dppp)Cl2_22 influence the regioregularity of poly(3-(2-ethylhexyl)thiophene) (P3EHT)?

Ni(dppp)Cl enables Grignard metathesis (GRIM) polymerization , promoting >95% regioregularity via a "living" chain-growth mechanism. Comparative studies show that alternative initiators (e.g., bithiophene-Ni(dppp)-Br) yield broader polydispersity (PDI > 1.5) and lower molecular weight control due to incomplete initiation . Key Data :

| Initiator | (kDa) | PDI | Regioregularity (%) |

|---|---|---|---|

| Ni(dppp)Cl | 25–30 | 1.1 | 98 |

| Bithiophene-Ni(dppp)-Br | 15–20 | 1.6 | 85 |

Q. How does the ethylhexyl side chain affect the optoelectronic properties of derived polymers?

The bulky 2-ethylhexyl group enhances solubility in nonpolar solvents (e.g., chloroform) and reduces π-π stacking, leading to lower crystallinity but improved film-forming ability. This trade-off is critical for organic photovoltaic (OPV) applications, where balanced charge transport and morphology are required. Fluorinated analogs (e.g., 3-(1,1-difluoroheptyl)thiophene) show red-shifted absorption due to increased electron-withdrawing effects .

Q. What methodologies resolve contradictions in bromination efficiency across studies?

Discrepancies in bromination yields (e.g., 68–98% ) arise from variations in:

Q. How can crystal structure analysis guide material design?

Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., Br⋯Br contacts, C–H⋯H bonds) that influence packing density and charge mobility. For example, hexasubstituted dihydrofuran derivatives show distorted tetrahedral geometries with phenyl ring torsional angles of 15–20° .

Methodological Considerations

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 189°C, necessitating processing below this threshold .

- Toxicity Handling : While specific AEGL values are unavailable, analogs like 2-ethylhexyl chloroformate require ventilation and PPE (gloves, goggles) due to respiratory irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.